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Compound of Interest

Compound Name: 5-Tert-butylnonan-5-ol

Cat. No.: B15489656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sterically hindered tertiary alcohol, 5-tert-
butylnonan-5-ol, alongside alternative compounds. The focus is on computational and

experimental data to inform research and development in medicinal chemistry and materials

science where molecular architecture is critical.

Introduction to 5-Tert-butylnonan-5-ol
5-Tert-butylnonan-5-ol is a tertiary alcohol characterized by significant steric hindrance

around the hydroxyl group. This structural feature is of considerable interest in drug discovery

and polymer chemistry as it can influence a molecule's metabolic stability, reactivity, and

physical properties.[1] Due to its bulky tert-butyl and nonyl groups, this molecule serves as an

excellent model for studying the effects of extreme steric congestion.

Alternatives for Comparison
To provide a comprehensive comparison, two smaller, commercially available tertiary alcohols

have been selected as benchmarks:

2-Methyl-2-butanol: A simple tertiary alcohol with moderate steric hindrance.

2,4-Dimethyl-2-pentanol: An alcohol with increased branching and steric bulk compared to 2-

methyl-2-butanol.[2]
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These alternatives allow for a systematic evaluation of how increasing steric hindrance affects

the physicochemical and reactive properties of tertiary alcohols.

Data Presentation
Physical and Computed Properties
The following table summarizes the available experimental and computed properties for 5-tert-
butylnonan-5-ol and its selected alternatives. Data for the alkane analog, 5-tert-butylnonane,

is included to provide context on the contribution of the hydrocarbon scaffold to the overall

molecular properties.

Property
5-Tert-
butylnonan-
5-ol

5-butyl-5-
nonanol
(isomer)

2-Methyl-2-
butanol

2,4-
Dimethyl-2-
pentanol

5-Tert-
butylnonan
e (alkane
analog)

Molecular

Formula
C13H28O C13H28O C5H12O C7H16O C13H28

Molecular

Weight (

g/mol )

200.36 200.37 88.15 116.20 184.36

Melting Point

(°C)

No data

available

No data

available
-9.1[3] 25[4]

No data

available

Boiling Point

(°C)

No data

available

No data

available
102[5][6] 133[4]

No data

available

Density

(g/mL)

No data

available

No data

available

0.805 at

25°C[5]

No data

available

No data

available

Refractive

Index

No data

available

No data

available
1.405[5] 1.415[4]

No data

available

Computed

XLogP3

No data

available

No data

available

No data

available

No data

available
6.5
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Note: Experimental data for 5-tert-butylnonan-5-ol is not readily available in public databases.

The data for its isomer, 5-butyl-5-nonanol, is also limited.[7]

Experimental Protocols
Synthesis of Sterically Hindered Tertiary Alcohols
The synthesis of highly congested tertiary alcohols like 5-tert-butylnonan-5-ol can be

challenging due to steric hindrance.[8] A common and effective method is the Grignard

reaction, where a Grignard reagent is reacted with a suitable ketone.

Protocol for the Synthesis of 5-Tert-butylnonan-5-ol:

Preparation of Butylmagnesium Bromide: To a flame-dried, three-necked flask equipped with

a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Slowly

add a solution of 1-bromobutane in anhydrous diethyl ether to initiate the Grignard reaction.

Maintain a gentle reflux until the magnesium is consumed.

Grignard Reaction: Cool the Grignard reagent to 0°C. Add a solution of 2,2-dimethyl-3-

heptanone (tert-butyl propyl ketone) in anhydrous diethyl ether dropwise to the stirred

Grignard reagent.

Work-up: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for several hours. Quench the reaction by slowly adding a saturated

aqueous solution of ammonium chloride.

Extraction and Purification: Separate the ethereal layer and extract the aqueous layer with

diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium

sulfate. Remove the solvent under reduced pressure. The crude product can be purified by

column chromatography on silica gel or by distillation under reduced pressure.

Characterization of Tertiary Alcohols
Several methods can be employed to confirm the identity and purity of the synthesized tertiary

alcohol.

1. Spectroscopic Analysis:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum is expected to show characteristic signals for the tert-butyl group

(a singlet around 1.0 ppm) and the butyl and nonyl chains. The hydroxyl proton will appear

as a singlet, with its chemical shift dependent on concentration and solvent.

¹³C NMR: The spectrum will show a signal for the quaternary carbon bonded to the

hydroxyl group, in addition to the signals for the carbons of the alkyl groups.

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is

characteristic of the O-H stretching vibration of the alcohol.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and

characteristic fragmentation patterns.

2. Chromic Acid Test (Jones Oxidation):

This test is used to differentiate tertiary alcohols from primary and secondary alcohols.[9]

Dissolve a small amount of the alcohol in acetone.

Add a few drops of the Jones reagent (a solution of chromium trioxide in sulfuric acid).

A positive test for a primary or secondary alcohol is the formation of a green precipitate of

Cr(III) within a few seconds.

Tertiary alcohols, being resistant to oxidation under these conditions, will not cause a color

change.[9]

3. Lucas Test:

This test also distinguishes between primary, secondary, and tertiary alcohols based on the

rate of formation of an alkyl chloride.[10]

Add a small amount of the alcohol to the Lucas reagent (a solution of zinc chloride in

concentrated hydrochloric acid).

Shake the mixture and observe the time it takes for the solution to become cloudy.
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Tertiary alcohols react almost instantaneously to form an insoluble alkyl chloride, resulting in

immediate cloudiness.[10]

Secondary alcohols react more slowly, typically within 5-20 minutes, while primary alcohols

show no reaction at room temperature.[10]

Mandatory Visualization
Computational Workflow for Analyzing Sterically
Hindered Alcohols
The following diagram illustrates a typical computational workflow for the in-silico analysis of

sterically hindered alcohols. This workflow can be used to predict properties and reactivity,

guiding experimental design.

Computational Workflow for Sterically Hindered Alcohols

Molecular Structure Input
(e.g., SMILES, 3D coordinates)

Conformational Search
(e.g., Monte Carlo, Molecular Dynamics)
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Force Field Selection
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(e.g., DFT, Semi-empirical)

Low-energy Conformers

Frequency Calculation
(Vibrational Modes, Thermochemistry)

Optimized Structures

Steric Properties
(e.g., Steric Energy, Solvent Accessible Surface Area)

Transition State Search
(e.g., for dehydration, oxidation)

Electronic Properties
(e.g., Dipole Moment, HOMO/LUMO)

Thermodynamic Data

Reaction Pathway Analysis
(Intrinsic Reaction Coordinate)

Click to download full resolution via product page

Caption: Computational analysis workflow for sterically hindered alcohols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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